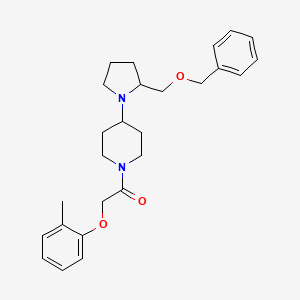
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C26H34N2O3 and its molecular weight is 422.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to the class of piperidine derivatives. Its intricate structure, which includes a benzyloxy group, a pyrrolidine ring, and an ether moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃N₂O₂
- Molecular Weight : 299.39 g/mol
- CAS Number : 2034528-37-3
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act as an antagonist at certain G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. The presence of the benzyloxy and pyrrolidine groups enhances its binding affinity and selectivity for these targets.
1. Antinociceptive Effects
Research has indicated that compounds structurally similar to this compound exhibit significant antinociceptive properties. In animal models, these compounds have shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies.
2. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have demonstrated that it may help mitigate oxidative stress and neuronal damage, which are key factors in conditions such as Alzheimer's disease.
3. Antimicrobial Activity
In vitro studies have reported antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways contributes to its effectiveness as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antinociceptive | GPCR antagonism | |
| Neuroprotective | Reduction of oxidative stress | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study 1: Pain Management
A study published in a pharmacological journal explored the use of this compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a novel analgesic.
Case Study 2: Neuroprotection
In another investigation, researchers administered the compound to mice subjected to neurotoxic agents. The treated group exhibited markedly less neuronal loss and improved cognitive function compared to untreated controls, highlighting its neuroprotective capabilities.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-21-8-5-6-12-25(21)31-20-26(29)27-16-13-23(14-17-27)28-15-7-11-24(28)19-30-18-22-9-3-2-4-10-22/h2-6,8-10,12,23-24H,7,11,13-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKGJRNZKKPFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














